BenchChemオンラインストアへようこそ!

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide

Myeloperoxidase Inflammation Enzyme Inhibition

Positional isomerism critically impacts biological activity and solid-state properties in halogenated benzamides. Procuring N-(4-iodophenyl)-3-(trifluoromethyl)benzamide (CAS 428836-78-6) ensures you receive the exact research tool validated as a selective MPO inhibitor (IC50=159nM), not an inactive generic regioisomer. Its definitive iodine atom enables strong Type-II halogen bonding, making it essential for co-crystallization studies. This unique 3-CF3, 4-I pharmacophore provides quantitative constraints for pharmacophore modeling. Choose this specific CAS number to guarantee experimental reproducibility and avoid the confounding effects of purchasing positional isomers with divergent electronic and binding profiles.

Molecular Formula C14H9F3INO
Molecular Weight 391.132
CAS No. 428836-78-6
Cat. No. B2421886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-3-(trifluoromethyl)benzamide
CAS428836-78-6
Molecular FormulaC14H9F3INO
Molecular Weight391.132
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C14H9F3INO/c15-14(16,17)10-3-1-2-9(8-10)13(20)19-12-6-4-11(18)5-7-12/h1-8H,(H,19,20)
InChIKeyXWJZBDCFMQBJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide CAS 428836-78-6: A Halogenated Benzamide Scaffold for Peroxidase Inhibitor Research and Procurement


N-(4-iodophenyl)-3-(trifluoromethyl)benzamide (CAS 428836-78-6) is a synthetic small molecule belonging to the class of halogenated benzamides. It is characterized by a central amide bond linking a 3-(trifluoromethyl)phenyl moiety to a 4-iodophenyl group. This structural arrangement creates a pharmacophore of interest for enzyme inhibition, particularly against heme-containing peroxidases. Its physicochemical properties, including a molecular weight of 391.13 Da and a computed XLogP of 4.6, position it within a favorable range for cellular permeability according to Lipinski's Rule of Five [1]. Initial biological screening has identified this compound as an inhibitor of human myeloperoxidase (MPO), providing a quantitative anchor for its procurement as a research tool in inflammation and cardiovascular disease models [2].

Why N-(4-iodophenyl)-3-(trifluoromethyl)benzamide Procurement Requires Precise Specification: Isomer-Dependent Activity and Halogen Bonding Potential


Procurement of generic 'iodophenyl-trifluoromethyl benzamide' without precise CAS specification (428836-78-6) is insufficient due to the demonstrated impact of positional isomerism on biological activity and solid-state properties. The substitution pattern of the trifluoromethyl group (3- vs. 4-position) significantly alters molecular geometry and electronic distribution, directly influencing target engagement and binding affinity [1]. Furthermore, studies on analogous halogenated benzamides have established that the specific halogen atom (iodine vs. bromine vs. chlorine) governs intermolecular interactions, such as halogen bonding, which are critical for crystal packing, solubility, and potentially, biomolecular recognition [2]. Therefore, N-(4-iodophenyl)-3-(trifluoromethyl)benzamide represents a unique chemical entity within this series, and its biological and physicochemical profile cannot be reliably extrapolated from its close structural analogs or regioisomers. The evidence below quantifies these points of differentiation.

Quantitative Evidence Guide for N-(4-iodophenyl)-3-(trifluoromethyl)benzamide: Differentiated Performance vs. Analogs


Myeloperoxidase (MPO) Inhibition: Quantified Potency of N-(4-iodophenyl)-3-(trifluoromethyl)benzamide

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide demonstrates direct, quantifiable inhibition of recombinant human myeloperoxidase (MPO). It achieves an IC50 of 159 nM in an in vitro biochemical assay [1]. While a direct head-to-head comparison with a closely related analog under identical assay conditions is not available in the public domain, this value establishes a clear potency benchmark that distinguishes it from other halogenated benzamide regioisomers or scaffolds for which no such data are reported. This IC50 value provides a key procurement criterion for researchers seeking a validated chemical starting point for MPO-related studies.

Myeloperoxidase Inflammation Enzyme Inhibition

Enzyme Selectivity Profile: MPO vs. CYP3A4 vs. TPO for N-(4-iodophenyl)-3-(trifluoromethyl)benzamide

The compound exhibits a quantifiable selectivity profile against a small panel of related heme peroxidases. While inhibiting MPO with an IC50 of 159 nM, it demonstrates significantly weaker activity against human thyroid peroxidase (TPO) with an IC50 of 6,300 nM (39-fold selectivity) and human cytochrome P450 3A4 (CYP3A4) with an IC50 of 2,600 nM (16-fold selectivity) [1]. This differential activity profile is a critical differentiator when selecting an MPO inhibitor, as it suggests a lower propensity for interference with drug metabolism (CYP3A4) or thyroid hormone synthesis (TPO) pathways compared to its primary target engagement.

Enzyme Selectivity CYP3A4 Thyroid Peroxidase Off-Target Effects

Structural Differentiation through Halogen Bonding: Crystallographic Evidence for Iodine's Role vs. Other Halogens

Crystallographic analysis of a series of 23 halogenated benzamides, including N-(4-iodophenyl)-3-(trifluoromethyl)benzamide, reveals that the specific halogen atom (iodine) dictates unique intermolecular interactions, namely strong Type-II halogen bonds [1]. This contrasts with the weaker interactions observed for bromine and chlorine analogs. These interactions are a primary driver of crystal packing and isostructurality, influencing key material properties such as solubility, melting point, and stability. A user selecting this compound over its chloro- or bromo-substituted analogs is therefore procuring a material with predictable and distinct solid-state behavior, which is crucial for formulation, storage, and consistent experimental reproducibility.

Crystallography Halogen Bonding Solid-State Chemistry Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for N-(4-iodophenyl)-3-(trifluoromethyl)benzamide Based on Differentiated Evidence


Myeloperoxidase (MPO) Activity Assays in Inflammation and Cardiovascular Research

Procure this compound as a well-characterized, moderate-potency MPO inhibitor (IC50 = 159 nM) for use in in vitro biochemical assays [1]. Its defined selectivity window over TPO (39-fold) and CYP3A4 (16-fold) [1] makes it a suitable tool compound for validating MPO's role in cellular models of oxidative stress or neutrophil function, where minimizing confounding effects from these related enzymes is desirable. This is a direct application of the evidence outlined in Evidence Items 1 and 2.

Solid-State Chemistry and Crystal Engineering Studies Utilizing Halogen Bonding

Leverage the compound's well-documented participation in strong, directional Type-II halogen bonds involving its iodine atom, as established by single-crystal X-ray diffraction studies [2]. This makes it an ideal candidate for co-crystallization experiments, systematic studies of halogen bond donors, or as a reference standard in solid-state NMR investigations. Its procurement for these purposes is supported by the structural evidence in Evidence Item 3, differentiating it from weaker halogen-bonding analogs.

Pharmacophore Model Development for Halogenated Peroxidase Inhibitors

Utilize this compound as a key data point in building or refining computational pharmacophore models for MPO inhibition. The combination of its unique 3-CF3 and 4-I substitution pattern and its quantitative bioactivity data (IC50 = 159 nM) [1] provides a specific constraint for ligand-based drug design. Its procurement enables structure-activity relationship (SAR) expansion around a validated scaffold, distinct from regioisomers like the 4-CF3 analog [3].

Quote Request

Request a Quote for N-(4-iodophenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.